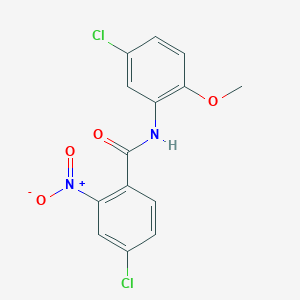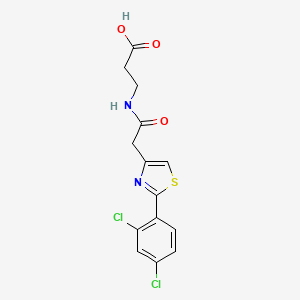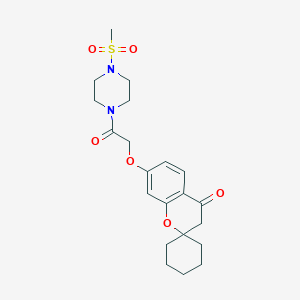![molecular formula C22H27NO6 B14938425 N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-valine](/img/structure/B14938425.png)
N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-2-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)PROPANAMIDO]BUTANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)PROPANAMIDO]BUTANOIC ACID involves multiple steps, starting with the preparation of the chromen ring system. The chromen ring can be synthesized through a series of cyclization reactions involving appropriate precursors. The final step involves the coupling of the chromen derivative with a butanoic acid derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)PROPANAMIDO]BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-METHYL-2-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)PROPANAMIDO]BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-METHYL-2-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)PROPANAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-oxo-butanoic acid
- 2-Keto-3-methylbutyric acid
- Methyl 2-methyl-3-oxobutanoate
Uniqueness
3-METHYL-2-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)PROPANAMIDO]BUTANOIC ACID is unique due to its complex structure, which includes both a chromen ring system and a butanoic acid derivative. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H27NO6 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]propanoylamino]butanoic acid |
InChI |
InChI=1S/C22H27NO6/c1-11(2)19(21(25)26)23-20(24)13(4)28-16-9-12(3)10-17-18(16)14-7-5-6-8-15(14)22(27)29-17/h9-11,13,19H,5-8H2,1-4H3,(H,23,24)(H,25,26)/t13?,19-/m0/s1 |
InChI Key |
NINAZKHSCYVPNG-YFKXAPIDSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-nitro-5-[(6-nitro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B14938355.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14938361.png)

![2-{[5-(4-Methylbenzyl)furan-2-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B14938367.png)
![4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B14938372.png)
![1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14938377.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14938380.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14938394.png)
![N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B14938405.png)


![N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-N'-(propan-2-yl)ethanediamide](/img/structure/B14938417.png)
![4-nitro-N-[(4-nitrophenyl)sulfonyl]-N-(pyridin-3-yl)benzenesulfonamide](/img/structure/B14938420.png)

